1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione
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Overview
Description
1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione is a chemical compound with significant interest in various scientific fields. It is characterized by a piperazine ring substituted with a benzyl group and a bromophenyl group, making it a versatile molecule for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been widely used due to its efficiency and high yield . Another common approach is the Ugi reaction, which allows for the formation of the piperazine ring through a multicomponent reaction involving isocyanides, aldehydes, and amines .
Industrial Production Methods: Industrial production of this compound often employs solid-phase synthesis techniques, which provide a scalable and cost-effective method for large-scale production. Photocatalytic synthesis has also been explored as an environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are frequently performed using reagents like bromine and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products: The major products formed from these reactions include various substituted piperazines and piperazinones, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring facilitates binding to these targets, modulating their activity and leading to various biological effects. The compound’s bromophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(3-Bromobenzyl)pyrrolidine-2,5-dione
- 1-(4-Bromophenyl)piperazine
- 1-Benzyl-4-(2-bromophenyl)piperazine
Uniqueness: 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a bromophenyl group on the piperazine ring enhances its versatility and effectiveness in various applications .
Properties
IUPAC Name |
1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-14-9-5-4-8-13(14)16-17(22)20(11-15(21)19-16)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIQECPFAOEMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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